

A Comprehensive Technical Guide to 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

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Compound of Interest

Compound Name: 2,2,3,3-Tetramethylcyclopropanecarboxylic acid

Cat. No.: B044984

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CAS Number: 15641-58-4

This technical guide provides an in-depth overview of **2,2,3,3-tetramethylcyclopropanecarboxylic acid**, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

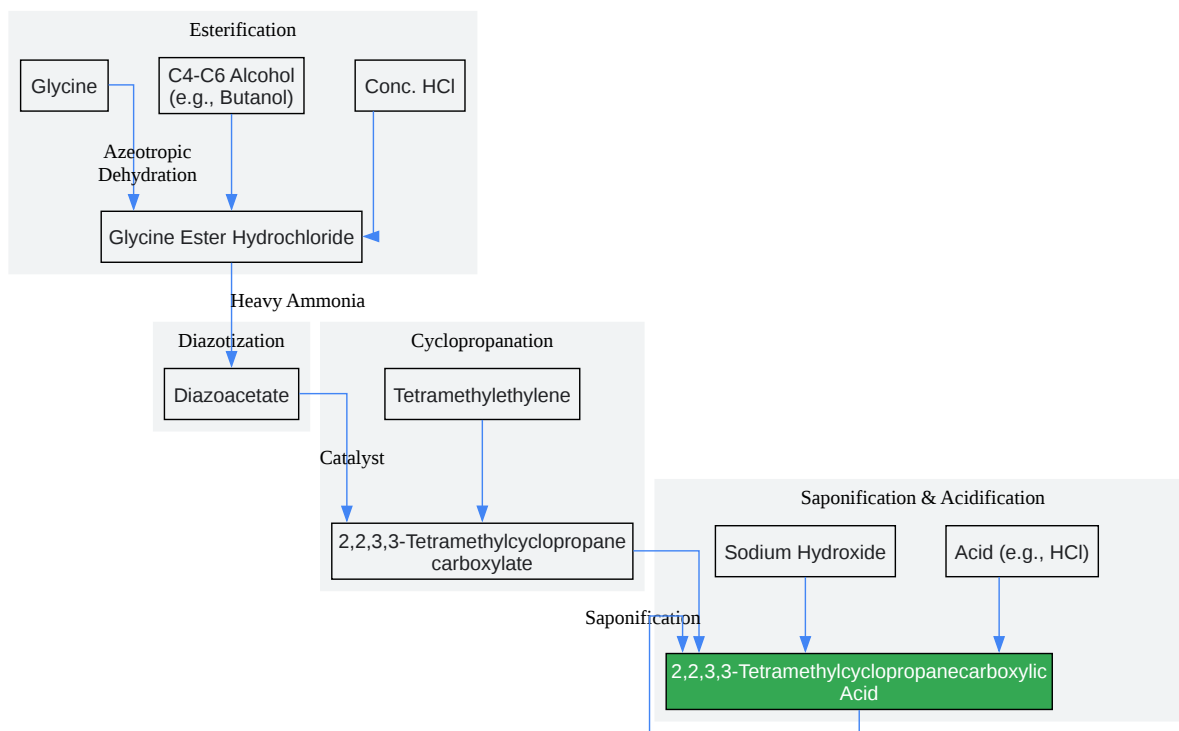
2,2,3,3-Tetramethylcyclopropanecarboxylic acid is a cyclic carboxylic acid featuring a sterically hindered cyclopropane ring.^[1] Its unique structure imparts specific properties to molecules that incorporate this moiety. The compound is typically a white to off-white powder or crystalline solid.^{[1][2]}

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O ₂	[1][3]
Molecular Weight	142.20 g/mol	[1]
Melting Point	120-121 °C	[1][2]
Boiling Point	204.8 °C at 760 mmHg	[4]
Density	0.999 g/cm ³	[2][4]
Flash Point	97.5 °C	[4]
Water Solubility	Slightly soluble	[4][5]
Solubility in Organic Solvents	Soluble in methanol, ethanol, and acetonitrile	[4][5]
pKa	5.20 ± 0.44 (Predicted)	[4]

Synthesis and Experimental Protocols

The synthesis of **2,2,3,3-tetramethylcyclopropanecarboxylic acid** is a multi-step process. A common pathway involves the formation of a cyclopropane ring followed by saponification of the corresponding ester.

Logical Workflow for Synthesis



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Caption: General synthesis pathway for **2,2,3,3-tetramethylcyclopropanecarboxylic acid**.

Experimental Protocol: Saponification and Acidification

This protocol details the final steps in the synthesis of **2,2,3,3-tetramethylcyclopropanecarboxylic acid** from its ester precursor.^[4]

Materials:

- 2,2,3,3-tetramethylcyclopropane carboxylate (crude product from cyclopropanation)
- Sodium hydroxide (NaOH)
- 95% Ethanol
- 15% Hydrochloric acid (HCl)
- Water

Procedure:

- To the crude 2,2,3,3-tetramethylcyclopropane carboxylate, add 20 g of sodium hydroxide, 105 ml of water, and 40 ml of 95% ethanol.
- Reflux the mixture at 100°C for 8 hours to facilitate saponification.
- After the reaction is complete, distill off the ethanol and any butanol generated during the process. The distillation temperature will be in the range of 78-99°C.
- After distillation, add 50 ml of water to the reaction mixture.
- At approximately 70°C, add 15% hydrochloric acid to neutralize the excess alkali and adjust the pH to 2-4. This will cause the **2,2,3,3-tetramethylcyclopropanecarboxylic acid** to precipitate as a white solid.
- Cool the mixture to room temperature and filter the precipitate.
- Wash the solid with water and dry it to obtain the final product.

This method can yield 14.5-15.5 g of **2,2,3,3-tetramethylcyclopropanecarboxylic acid** with a purity of over 98%.^[4] A variation of this process utilizes the product itself as a phase transfer

catalyst, which can increase the saponification reaction yield to over 96% and reduce the reaction time to 6 hours.[3][6]

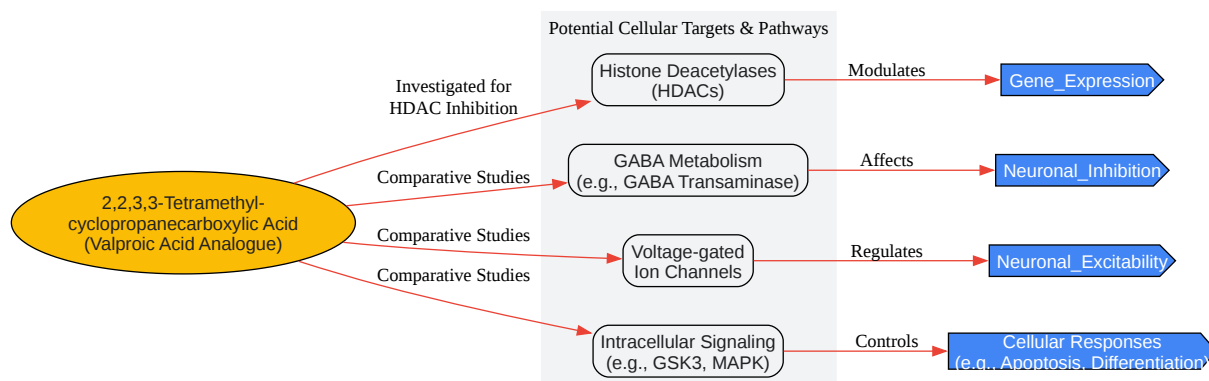
Applications in Drug Development and Agrochemicals

Pharmaceutical Applications: A Valproic Acid Analogue

2,2,3,3-Tetramethylcyclopropanecarboxylic acid is a cyclic analogue of valproic acid, a widely used antiepileptic drug.[5] Valproic acid has a complex mechanism of action that includes the potentiation of GABAergic inhibitory activity and the inhibition of histone deacetylases (HDACs).[1][2] As an inactive analogue, **2,2,3,3-tetramethylcyclopropanecarboxylic acid** serves as a valuable research tool to probe the mechanisms of action of valproic acid.[1] Studies on its interaction with targets like HDACs can help elucidate the structural requirements for biological activity.[1]

Potential Signaling Pathway Interactions

The study of valproic acid and its analogues points to interactions with several key signaling pathways. As a structural analogue, **2,2,3,3-tetramethylcyclopropanecarboxylic acid** is investigated in the context of these pathways to understand the specific molecular interactions of valproic acid.



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Caption: Potential cellular targets for valproic acid and its analogues.

Agrochemical Applications: Intermediate for Fenpropathrin

2,2,3,3-Tetramethylcyclopropanecarboxylic acid is a crucial intermediate in the synthesis of fenpropathrin, a third-generation pyrethroid insecticide and acaricide.[4][5] The synthesis involves the esterification of **2,2,3,3-tetramethylcyclopropanecarboxylic acid** with cyano(3-phenoxyphenyl)methanol.[5]

Safety and Handling

While specific safety and hazard information for **2,2,3,3-tetramethylcyclopropanecarboxylic acid** is limited, its acidic nature warrants standard precautions for handling organic acids.[1] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves and safety glasses,

should be worn when handling this compound. It should be stored in an inert atmosphere at room temperature.[4]

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